molecular formula C14H14BrNO3 B2797670 tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate CAS No. 1346156-91-9

tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate

Cat. No.: B2797670
CAS No.: 1346156-91-9
M. Wt: 324.174
InChI Key: SYBUJYOOIXPUKC-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a tert-butyl ester group, a bromine atom, and a formyl group attached to the indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in aqueous or organic solvents.

Major Products:

  • Substitution reactions yield various substituted indole derivatives.
  • Reduction reactions yield hydroxymethyl indole derivatives.
  • Oxidation reactions yield carboxylic acid derivatives.

Properties

IUPAC Name

tert-butyl 3-bromo-2-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-10-7-5-4-6-9(10)12(15)11(16)8-17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUJYOOIXPUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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